p-Methylacetophenone (CAS 122-00-9), also known as 4'-methylacetophenone, is a para-substituted aromatic ketone utilized extensively as a specialized photoinitiator, a regioselective organic synthesis building block, and a premium fragrance ingredient . Featuring an electron-donating methyl group para to the acetyl moiety, this compound exhibits a higher boiling point (226 °C) and distinct electronic properties compared to the baseline unsubstituted acetophenone . For industrial and scientific procurement, its primary value lies in its altered triplet-state photochemical reactivity, its ability to direct specific downstream electronic tuning in photoredox catalysts, and its milder, sweeter organoleptic profile, making it a critical selection for applications where generic acetophenones fail .
Substituting generic acetophenone for p-methylacetophenone fundamentally alters both chemical reactivity and sensory performance, leading to formulation or synthetic failures. In photochemical applications, the electron-donating para-methyl group significantly stabilizes the triplet state against unwanted hydrogen abstraction from solvents; using unsubstituted acetophenone instead results in a nearly 10-fold faster degradation of the sensitizer [1]. In the flavor and fragrance industry, acetophenone imparts a harsh, pungent bitter almond note that can ruin delicate formulations, whereas p-methylacetophenone delivers a required sweet, mimosa-like floral profile. Furthermore, in the synthesis of advanced photoredox catalysts like pyrylium salts, the para-methyl group is structurally mandatory to achieve the desired visible-light absorption and electronic stability, rendering baseline acetophenones entirely non-interchangeable .
Time-resolved nanosecond laser photolysis demonstrates that the triplet state of p-methylacetophenone is significantly more stable in hydrogen-donating solvents than baseline acetophenone. In a benzene solution containing 2 M 2-propanol, the rate constant for hydrogen abstraction by p-methylacetophenone is 1.3 × 10^5 M^-1 s^-1, compared to 1.2 × 10^6 M^-1 s^-1 for unsubstituted acetophenone[1].
| Evidence Dimension | Rate constant for triplet-state hydrogen abstraction from 2-propanol |
| Target Compound Data | 1.3 × 10^5 M^-1 s^-1 |
| Comparator Or Baseline | 1.2 × 10^6 M^-1 s^-1 (Acetophenone) |
| Quantified Difference | ~9.2-fold reduction in H-abstraction rate |
| Conditions | Benzene solution containing 2 M 2-propanol under nanosecond laser photolysis |
This nearly 10-fold increase in stability against solvent hydrogen-abstraction makes p-methylacetophenone a vastly superior and longer-lasting photosensitizer in protic environments.
The addition of the para-methyl group significantly alters the thermal properties of the ketone. p-Methylacetophenone exhibits a boiling point of 226 °C, which is substantially higher than the 202 °C boiling point of unsubstituted acetophenone. This elevated boiling point corresponds to a lower vapor pressure at standard processing temperatures.
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | 226 °C |
| Comparator Or Baseline | 202 °C (Acetophenone) |
| Quantified Difference | +24 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A higher boiling point reduces evaporative losses and VOC emissions during high-temperature resin curing and open-vat formulation, improving processability and yield.
In sensory evaluations for the flavor and fragrance industry, substitution of the aromatic ring dictates the olfactory profile. While baseline acetophenone is characterized by a harsh, pungent hawthorn and bitter almond odor, p-methylacetophenone presents a milder, sweeter, strawberry-like and mimosa floral profile . This distinct lack of chemical harshness is critical for consumer product acceptance.
| Evidence Dimension | Olfactory profile and harshness |
| Target Compound Data | Mild, sweet, mimosa/strawberry-like floral notes |
| Comparator Or Baseline | Harsh, pungent bitter almond/hawthorn notes (Acetophenone) |
| Quantified Difference | Elimination of harsh chemical overtones in favor of sweet floral notes |
| Conditions | Standard sensory evaluation for perfumery and cosmetics |
Procuring the p-methyl derivative is essential for premium cosmetics and soap perfumes where a delicate floral top-note is required without pungent off-odors.
p-Methylacetophenone is the mandatory ketone precursor for the synthesis of 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, a robust metal-free photoredox catalyst. When condensed with p-tolualdehyde, the para-methyl groups from the ketone form the C2 and C6 p-tolyl substituents on the pyrylium ring . Using unsubstituted acetophenone would yield a triphenylpyrylium salt, which lacks the enhanced electron-donating properties and red-shifted visible light absorption provided by the p-tolyl groups.
| Evidence Dimension | Downstream derivative electronic tuning |
| Target Compound Data | Yields 2,4,6-Tri(p-tolyl)pyrylium salts (enhanced stability and visible-light absorption) |
| Comparator Or Baseline | Yields 2,4,6-Triphenylpyrylium salts (Acetophenone) |
| Quantified Difference | Addition of electron-donating p-tolyl groups at the C2 and C6 positions |
| Conditions | Acid-catalyzed condensation with p-tolualdehyde |
Procuring this exact compound is strictly necessary to manufacture advanced, stable pyrylium photocatalysts used in modern visible-light photoredox catalysis.
Due to its ~9.2-fold lower rate of hydrogen abstraction compared to acetophenone, p-methylacetophenone is the optimal choice for triplet sensitization and photoinitiation (e.g., methyl methacrylate photopolymerization) in protic or hydrogen-donating solvents where catalyst longevity is required [1].
It serves as the essential ketone building block for synthesizing 2,4,6-tri(p-tolyl)pyrylium tetrafluoroborate, where the para-methyl groups are required to tune the visible-light absorption and electronic stability of the final metal-free photoredox catalyst .
Where harsh chemical or bitter almond notes are unacceptable, p-methylacetophenone is procured to provide stable, sweet mimosa and hawthorn blossom top-notes in soaps, lotions, and high-end perfumes .
Its elevated boiling point of 226 °C provides a wider thermal processing window and lower volatility than standard acetophenone, making it the preferred solvent or intermediate in high-temperature open-vat reactions .
Irritant